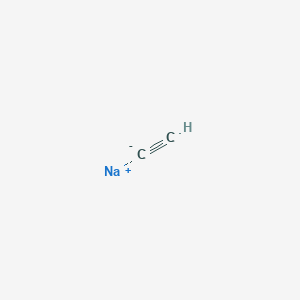
Hexakis(trimethylsiloxy)disiloxane
Overview
Description
Hexakis(trimethylsiloxy)disiloxane is an organosilicon compound with the chemical formula [(CH₃)₃SiO]₆Si₂O. It is a member of the siloxane family, which are compounds containing silicon-oxygen bonds. This compound is known for its unique structure, consisting of two silicon atoms connected by an oxygen bridge, with each silicon atom bonded to three trimethylsiloxy groups. This structure imparts significant stability and hydrophobicity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexakis(trimethylsiloxy)disiloxane can be synthesized through the reaction of trimethyliodosilane with hexaalkoxydisiloxane. This reaction typically yields this compound in high purity and yield . Another method involves the reaction of tetrakis(trimethylsiloxy)silane with sodium hydroxide in ethanol, which leads to the formation of this compound along with other silicate species .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrosilylation reactions. These reactions are catalyzed by transition metals and involve the addition of silicon-hydrogen bonds to unsaturated carbon bonds, such as alkenes and alkynes . This method is favored due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Hexakis(trimethylsiloxy)disiloxane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsiloxy groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium hydroxide, which facilitates the substitution of trimethylsiloxy groups . Ethanol is often used as a solvent in these reactions .
Major Products
The major products formed from reactions involving this compound include silanols, siloxanes, and various substituted siloxanes .
Scientific Research Applications
Hexakis(trimethylsiloxy)disiloxane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which hexakis(trimethylsiloxy)disiloxane exerts its effects is primarily through its ability to form stable silicon-oxygen bonds. These bonds contribute to the compound’s stability and hydrophobicity, making it useful in various applications. The molecular targets and pathways involved include interactions with other silicon-based compounds and the formation of siloxane networks .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(trimethylsiloxy)silane: Similar in structure but contains only one silicon atom bonded to four trimethylsiloxy groups.
Polydimethylsiloxane: A polymeric organosilicon compound widely used in various applications due to its flexibility and stability.
Tetracosamethylcyclododecasiloxane: Another siloxane compound with a cyclic structure, used in similar applications.
Uniqueness
Hexakis(trimethylsiloxy)disiloxane is unique due to its specific structure, which provides a balance of stability and reactivity. Its ability to undergo various chemical reactions while maintaining stability makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
tris(trimethylsilyl) tris(trimethylsilyloxy)silyl silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H54O7Si8/c1-26(2,3)19-32(20-27(4,5)6,21-28(7,8)9)25-33(22-29(10,11)12,23-30(13,14)15)24-31(16,17)18/h1-18H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVIBKXXPKFBHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H54O7Si8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576556 | |
| Record name | 1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl tris(trimethylsilyl) orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18602-90-9 | |
| Record name | 1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl tris(trimethylsilyl) orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



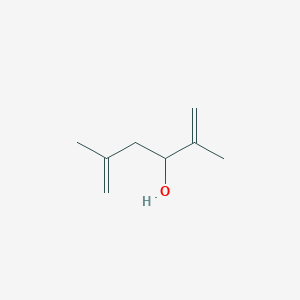
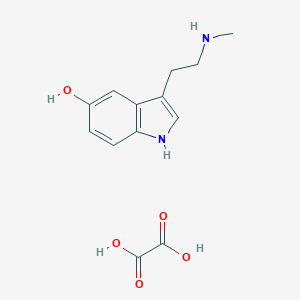
![Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-](/img/structure/B94665.png)
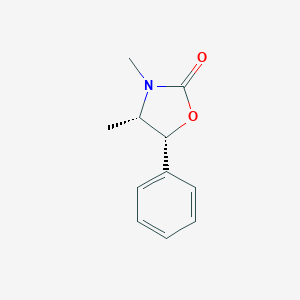
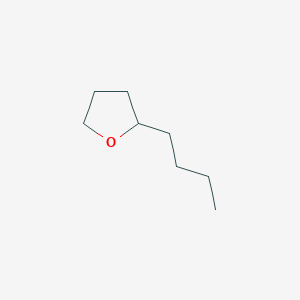

![2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-diphenoxy-](/img/structure/B94681.png)
![1-Oxaspiro[2.7]decane](/img/structure/B94683.png)


